5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine
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Overview
Description
5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. The compound features a pyrimidine ring substituted with a 4-chloro-3-methylphenyl group and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylphenylamine and ethyl acetoacetate.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a base such as sodium ethoxide to form the pyrimidine ring.
Hydroxylation: The resulting intermediate is then hydroxylated using a suitable oxidizing agent to introduce the hydroxyl group at the 2-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, and alkyl halides.
Major Products Formed
Oxidation: Formation of 5-(4-Chloro-3-methylphenyl)-2-pyrimidinone.
Reduction: Formation of 5-(4-Methylphenyl)-2-hydroxypyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenol: A related compound with similar structural features but lacks the pyrimidine ring.
2-Hydroxypyrimidine: Shares the pyrimidine ring and hydroxyl group but lacks the 4-chloro-3-methylphenyl group.
Uniqueness
5-(4-Chloro-3-methylphenyl)-2-hydroxypyrimidine is unique due to the combination of the pyrimidine ring, hydroxyl group, and 4-chloro-3-methylphenyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
5-(4-chloro-3-methylphenyl)-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7-4-8(2-3-10(7)12)9-5-13-11(15)14-6-9/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQNUBRRZIUGAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CNC(=O)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00686828 |
Source
|
Record name | 5-(4-Chloro-3-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1111108-19-0 |
Source
|
Record name | 5-(4-Chloro-3-methylphenyl)pyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00686828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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